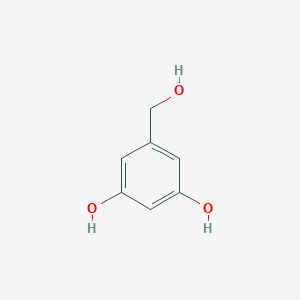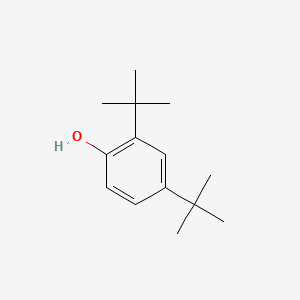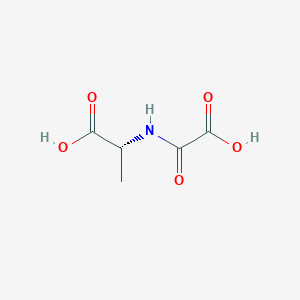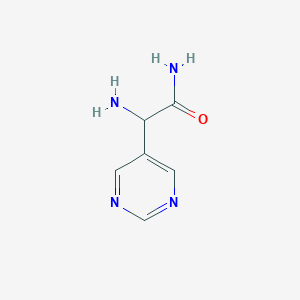
Amino(pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(pyrimidin-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrimidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of amino(pyrimidin-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting enzyme activity, specifically the activity of dihydrofolate reductase (DHFR), which is an important enzyme in the folate pathway. DHFR inhibition leads to a decrease in the production of nucleotides, which are essential for cell growth and division. This mechanism of action makes amino(pyrimidin-5-yl)acetamide a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
Studies have shown that amino(pyrimidin-5-yl)acetamide can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and anti-bacterial properties. In addition, amino(pyrimidin-5-yl)acetamide has been shown to affect protein synthesis and enzyme activity, leading to changes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Amino(pyrimidin-5-yl)acetamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to using amino(pyrimidin-5-yl)acetamide in lab experiments. This compound has low solubility in water, which can make it difficult to work with. In addition, its potential toxicity and side effects need to be carefully considered when using this compound in experiments.
Orientations Futures
There are several future directions for research on amino(pyrimidin-5-yl)acetamide. One potential direction is to investigate its potential as a drug target for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its interaction with various receptors and enzymes to better understand its mechanism of action. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound to determine its safety for use in humans.
Conclusion
In conclusion, amino(pyrimidin-5-yl)acetamide is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there are limitations to using this compound in lab experiments, its potential as a drug target and its interaction with various receptors and enzymes make it a promising area of research for future studies.
Applications De Recherche Scientifique
Amino(pyrimidin-5-yl)acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, amino(pyrimidin-5-yl)acetamide has been studied for its effect on enzyme activity and protein synthesis. In pharmacology, this compound has been investigated for its potential as a drug target and its interaction with various receptors.
Propriétés
Numéro CAS |
146422-53-9 |
|---|---|
Nom du produit |
Amino(pyrimidin-5-yl)acetamide |
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-amino-2-pyrimidin-5-ylacetamide |
InChI |
InChI=1S/C6H8N4O/c7-5(6(8)11)4-1-9-3-10-2-4/h1-3,5H,7H2,(H2,8,11) |
Clé InChI |
SOJKFDPJAHOCPE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)C(C(=O)N)N |
SMILES canonique |
C1=C(C=NC=N1)C(C(=O)N)N |
Synonymes |
5-Pyrimidineacetamide, -alpha--amino- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
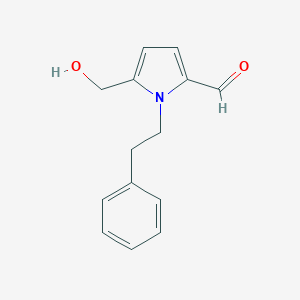

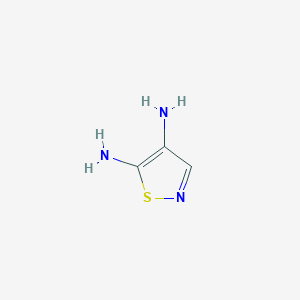
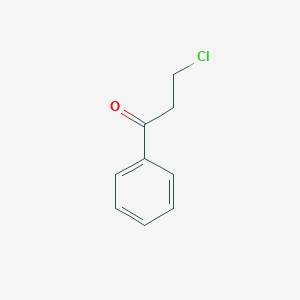
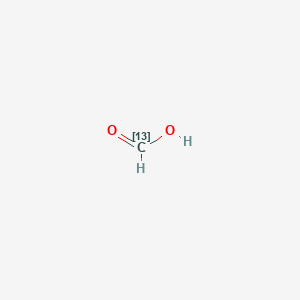
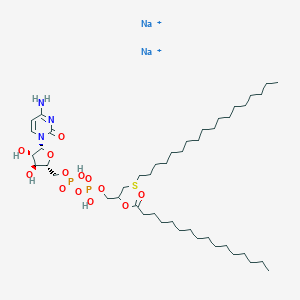

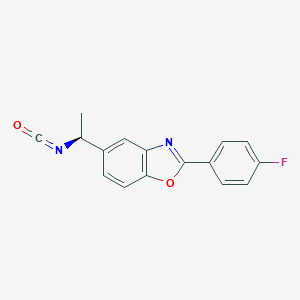
![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)
